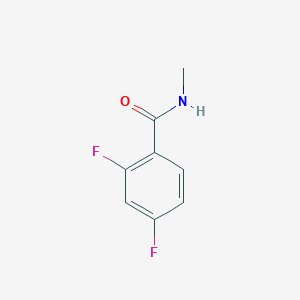

2,4-difluoro-N-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBLEAGPKPYTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2,4 Difluoro N Methylbenzamide

Evolution of Synthetic Pathways for N-Methylbenzamide Scaffolds

The synthesis of N-methylbenzamide scaffolds, the core structure of the target molecule, has evolved from classical methods to more advanced and efficient catalytic strategies. Traditionally, the most common route involves the acylation of methylamine (B109427) with a benzoic acid derivative. researchgate.net This includes the use of activated carboxylic acids, such as acyl chlorides or anhydrides, which react readily with amines. researchgate.netchemguide.co.uk

Over time, research has focused on developing milder and more atom-economical methods. The development of coupling reagents that facilitate direct amidation of carboxylic acids without prior conversion to highly reactive species marked a significant advancement. Furthermore, catalytic approaches, including transition-metal-catalyzed C-H functionalization and carbonylation reactions, have emerged as powerful tools. nih.govresearchgate.net These methods allow for the construction of the benzamide (B126) framework from more fundamental starting materials, often with higher efficiency and functional group tolerance. For instance, chromium-catalyzed alkylation of N-methylbenzamide derivatives has been explored for modifying the aromatic ring. nih.gov The continuous development aims to enhance yield, reduce waste, and simplify reaction conditions, moving towards more sustainable and "green" chemical processes.

Catalytic and Non-Catalytic Approaches to 2,4-Difluoro-N-methylbenzamide Synthesis

The synthesis of this compound can be achieved through various catalytic and non-catalytic methods, each with its own set of advantages and specific applications.

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2,4-difluorobenzoyl chloride and methylamine. chemguide.co.ukrsc.org This reaction is typically high-yielding and proceeds under mild conditions.

The reaction involves the attack of the nucleophilic methylamine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. chemguide.co.uk A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct, driving the reaction to completion. rsc.orgrsc.org The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). rsc.orggoogle.mk

Table 1: Reaction Conditions for Amidation of 2,4-Difluorobenzoyl Chloride

| Reagents | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|

| 2,4-Difluorobenzoyl chloride, Methylamine | Dichloromethane (DCM) | Triethylamine | 0°C to Room Temp | rsc.org |

Oxidative amidation has emerged as a powerful alternative for amide bond formation, avoiding the need for pre-activated carboxylic acids like acyl chlorides. organic-chemistry.org These methods often utilize aldehydes or even methylarenes as starting materials, coupling them directly with amines in the presence of an oxidant. researchgate.netresearchgate.net

One such strategy involves the iron-catalyzed direct synthesis of amides from methylarenes using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This approach could theoretically be applied to synthesize this compound from 2,4-difluorotoluene (B1202308) and a methylamine source. Another avenue is the oxidative coupling of aldehydes with amines. Various catalytic systems, including those based on copper, ruthenium, and even metal-free photocatalysts, have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgmdpi.comacs.org For example, copper catalysts can be used with aqueous tert-butyl hydroperoxide as the oxidant for the amidation of aldehydes with amine hydrochloride salts. organic-chemistry.org These methods represent a more atom-economical and environmentally benign route to benzamides. researchgate.net

Table 2: Examples of Oxidative Amidation Catalytic Systems

| Catalyst System | Oxidant | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Iron catalyst | tert-Butyl hydroperoxide (TBHP) | Methylarenes, Amines | "Green" oxidant, mild conditions | researchgate.net |

| Copper sulfate (B86663) or Copper(I) oxide | aq. tert-Butyl hydroperoxide | Aldehydes, Amine HCl salts | Inexpensive catalyst, good yields | organic-chemistry.org |

| Nickel(II) pincer complex | - | Aldehydes, Amines | Quick reaction times (15 min), room temp | mdpi.com |

The synthesis of specifically substituted benzamides can also be achieved through advanced functional group interconversions. organic-chemistry.orgmit.edu These strategies allow for the introduction of the required functional groups at various stages of the synthesis. For fluorinated benzamides, this could involve either building the amide from a pre-fluorinated precursor or introducing the fluorine atoms onto the benzamide scaffold.

Nucleophilic aromatic substitution (SNAr) is a key reaction for creating fluorinated aromatic compounds. core.ac.uk The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic attack, allowing for the displacement of other groups. core.ac.uk For instance, a nitro group could be displaced by a precursor to the N-methylcarbamoyl group, followed by further modifications. Another approach is the transformation of other functional groups into the amide. For example, the hydrolysis of aromatic nitriles can yield benzamides. researchgate.net Modern catalytic methods, such as the photochemically-activated copper-catalyzed displacement of a bromide by an amide, also represent a powerful tool for these interconversions. organic-chemistry.org

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. mdpi.comnih.gov This method often leads to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govarabjchem.org

The application of microwave irradiation to the synthesis of this compound can be particularly beneficial for the amidation reaction. The efficient and rapid heating provided by microwaves can drive the reaction between 2,4-difluorobenzoyl chloride and methylamine to completion in minutes rather than hours. arabjchem.org This technique is not only time-saving but is also considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. nih.gov Studies on the synthesis of various amides and other heterocyclic compounds have consistently demonstrated the advantages of microwave-assisted protocols. mdpi.comnih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Method | Microwave-Assisted | Reference |

|---|---|---|---|

| Reaction Time | 12–24 hours | 30–45 minutes | |

| Yield | 60–75% | 80–85% | |

| Purity | 90–95% | 97–99% |

| Solvent Volume | 50 mL/g substrate | 15 mL/g substrate | |

Chemo- and Regioselectivity in the Formation of this compound

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. The positions of the fluorine atoms on the benzene (B151609) ring significantly influence the molecule's electronic properties and reactivity.

The synthesis starting from 2,4-difluorobenzoyl chloride inherently ensures the correct regiochemistry of the fluorine substituents. The primary challenge in this case is chemoselectivity, especially if other reactive functional groups are present on the molecule. The amidation reaction is generally highly chemoselective for the acyl chloride group.

When synthesizing the fluorinated ring system itself or performing reactions on the pre-formed benzamide, regioselectivity becomes paramount. For example, in electrophilic aromatic substitution reactions, the directing effects of the amide group and the fluorine atoms must be considered. The amide group is an ortho-, para-director, while fluorine is also an ortho-, para-directing but deactivating group. The interplay of these effects can lead to mixtures of isomers. Computational studies and carefully chosen catalytic systems, such as iridium catalysts for directed C-H borylation, can provide precise control over regioselectivity, enabling functionalization at specific positions. researchgate.netacs.org For instance, in the C-H functionalization of 1,3-difluorobenzene (B1663923), the thermodynamically most stable product arises from metalation between the two fluorine atoms. acs.org

Process Development and Optimization for Scalable Production of this compound

The industrial-scale synthesis of this compound, a key intermediate in the development of various pharmacologically active molecules, necessitates robust, efficient, and economically viable production processes. Process development focuses on optimizing reaction parameters, minimizing waste, and ensuring high yield and purity. The primary and most direct route for synthesis involves the amidation of an activated carboxylic acid derivative, typically 2,4-difluorobenzoyl chloride, with methylamine.

A common laboratory and industrial approach involves the reaction of 2,4-difluorobenzoyl chloride with a solution of methylamine in a suitable solvent. newdrugapprovals.org One documented procedure uses a 2M solution of methylamine in tetrahydrofuran (THF), which is added to neat 2,4-difluorobenzoyl chloride. The reaction proceeds overnight at room temperature and, after a standard workup involving an aqueous sodium bicarbonate wash, reportedly yields the desired product quantitatively as a white powder. newdrugapprovals.org This method's simplicity, use of a common solvent, and high yield make it an attractive starting point for process scale-up.

For large-scale production, several factors must be meticulously optimized to ensure safety, consistency, and cost-effectiveness. These include solvent selection, temperature control, purification methods, and consideration of alternative synthetic strategies.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical. While THF is effective, its potential for peroxide formation requires careful management in an industrial setting. Dichloromethane (DCM) is also a common solvent for such acylation reactions. google.mkrsc.org However, environmental and safety concerns are prompting a shift towards greener alternatives.

Temperature Control: Amidation reactions are often exothermic. On a large scale, precise temperature control is crucial to prevent runaway reactions and minimize the formation of impurities. Performing the reaction at controlled temperatures, for instance at 0°C, can help mitigate side reactions like the hydrolysis of the highly reactive acyl chloride. google.mk

Reagent Stoichiometry: Using a slight excess of the amine can ensure the complete conversion of the more valuable acyl chloride. However, a large excess can complicate purification. A near 1:1 molar ratio is often ideal for maximizing efficiency and simplifying product isolation.

Purification: While laboratory-scale purification might involve column chromatography, scalable methods such as recrystallization or distillation are preferred in industrial production. evitachem.com The choice of crystallization solvent is a key development parameter to maximize recovery and purity. For instance, adding 2-propanol has been shown to induce crystallization for similar hydrochloride salts.

The table below outlines a typical scalable synthesis based on the direct amidation of 2,4-difluorobenzoyl chloride.

Table 1: Scalable Synthesis via Direct Amidation

| Parameter | Details | Reference |

|---|---|---|

| Starting Material 1 | 2,4-Difluorobenzoyl chloride | newdrugapprovals.org |

| Starting Material 2 | Methylamine (2M solution in THF) | newdrugapprovals.org |

| Solvent | Tetrahydrofuran (THF) | newdrugapprovals.org |

| Temperature | Room Temperature | newdrugapprovals.org |

| Reaction Time | Overnight | newdrugapprovals.org |

| Workup | Ethyl acetate (B1210297) addition, NaHCO₃ wash | newdrugapprovals.org |

| Yield | Quantitative | newdrugapprovals.org |

A comparison of these two plausible routes highlights the trade-offs inherent in process development.

Table 2: Comparison of Synthetic Routes for Scalability

| Parameter | Route 1: Direct Amidation | Route 2: Late-Stage Methylation | Reference |

|---|---|---|---|

| Starting Material | 2,4-Difluorobenzoyl chloride | 5-Amino-2,4-difluorobenzoic acid | newdrugapprovals.orgvulcanchem.com |

| Key Steps | Single amidation step | 1. Acid chloride formation 2. Amidation with methylamine | vulcanchem.com | | Theoretical Yield | Quantitative | 60–70% | newdrugapprovals.orgvulcanchem.com | | Scalability | High | High | vulcanchem.com | | Key Challenge | Handling of highly reactive acyl chloride | Stability of the intermediate acid chloride | vulcanchem.com |

Ultimately, the optimal process for scalable production of this compound is determined by a balance of factors including raw material cost, reaction safety, capital equipment requirements, product purity specifications, and environmental impact. Continuous process improvement and optimization are standard practices in chemical manufacturing to enhance efficiency and reduce costs over the lifetime of the product.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,4 Difluoro N Methylbenzamide

Mechanistic Investigations of Amide Bond Formation

The formation of the amide bond in 2,4-difluoro-N-methylbenzamide typically proceeds through the reaction of a 2,4-difluorobenzoic acid derivative with methylamine (B109427). youtube.com A common laboratory and industrial synthesis involves the use of a coupling agent to facilitate this condensation reaction. numberanalytics.com The mechanism of this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid or its activated derivative, followed by the elimination of a leaving group. numberanalytics.com

One of the most prevalent methods for amide formation is direct amidation, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com The reaction begins with the activation of the carboxylic acid (2,4-difluorobenzoic acid) by the coupling agent. This forms a highly reactive O-acylisourea intermediate. The amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This is followed by a rearrangement and elimination of the dicyclohexylurea or a similar byproduct, resulting in the formation of the stable amide bond of this compound. numberanalytics.comdur.ac.uk

Alternatively, the synthesis can proceed via an acid chloride. numberanalytics.comdur.ac.uk In this method, 2,4-difluorobenzoic acid is first converted to 2,4-difluorobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. dur.ac.uk The resulting acid chloride is then reacted with methylamine. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic methylamine, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield this compound.

The reaction conditions, such as solvent and temperature, can influence the efficiency of the reaction. For instance, the use of a base like pyridine (B92270) or triethylamine (B128534) can be employed to scavenge the HCl produced during the reaction of an acid chloride with an amine, driving the reaction to completion.

Table 1: Common Methods for Amide Bond Formation

| Method | Activating Agent/Intermediate | Key Mechanistic Step | Byproduct |

| Direct Amidation | Coupling Agent (e.g., DCC, EDC) | Nucleophilic attack of amine on O-acylisourea intermediate | Substituted urea |

| Acid Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Nucleophilic attack of amine on acid chloride | HCl |

| Anhydride Method | Acid Anhydride | Nucleophilic attack of amine on anhydride | Carboxylic acid |

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions, typically requiring heat. masterorganicchemistry.com The hydrolysis of this compound would yield 2,4-difluorobenzoic acid and methylamine. pearson.com

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methylamine (as its protonated form, methylammonium (B1206745) ion) leads to the formation of 2,4-difluorobenzoic acid. masterorganicchemistry.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (⁻NHCH₃), a strong base, is difficult. Therefore, a proton transfer from the hydroxyl group of the intermediate to the nitrogen atom occurs, leading to the formation of methylamine and the carboxylate salt of 2,4-difluorobenzoic acid.

Degradation can also occur through radical-based mechanisms, particularly in environmental contexts. researchgate.net Studies on similar compounds like N,N-diethyl-m-toluamide (DEET) have shown that reactions with hydroxyl radicals can lead to hydroxylation of the aromatic ring or oxidation of the alkyl groups on the nitrogen. researchgate.netresearchgate.net For this compound, this could potentially lead to the formation of hydroxylated derivatives or the oxidation of the N-methyl group.

N-Methylation Reaction Mechanisms

While this compound is already N-methylated, understanding the mechanisms of N-methylation of amides provides insight into its synthesis and potential side reactions. The direct N-methylation of a primary amide (2,4-difluorobenzamide) to its N-methylated counterpart is a challenging transformation due to the reduced nucleophilicity of the amide nitrogen. nih.gov

Several methods have been developed to achieve this. One approach involves the use of a strong base to deprotonate the amide, followed by reaction with a methylating agent like methyl iodide. However, this can lead to O-alkylation as a side reaction.

More recently, transition-metal-catalyzed N-methylation reactions have gained prominence. These often employ methanol (B129727) as the methylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.netrsc.orgcsic.es In a typical catalytic cycle, the metal catalyst (e.g., ruthenium or iridium) dehydrogenates methanol to formaldehyde (B43269) in situ. researchgate.netrsc.org The primary amide then condenses with the formaldehyde to form an N-acyliminium ion or a related intermediate. This intermediate is then reduced by the metal hydride species (formed during the initial dehydrogenation of methanol) to yield the N-methylated amide. researchgate.net

Enzymatic N-methylation of amides also occurs in nature, often utilizing S-adenosyl-l-methionine (SAM) as the methyl donor. nih.govpnas.org The mechanism can involve a Lewis acid-mediated strategy to activate the amide for nucleophilic attack on the methyl group of SAM. pnas.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorobenzene Ring

The difluorobenzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the fluorine atoms and the N-methylamido group influencing the reactivity and regioselectivity.

Electrophilic Aromatic Substitution (EAS): The general mechanism for EAS involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com A proton is then lost to restore aromaticity. libretexts.orgmasterorganicchemistry.com

The N-methylamido group is an ortho, para-directing activator due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. Conversely, the fluorine atoms are ortho, para-directing deactivators. masterorganicchemistry.com Halogens are deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. masterorganicchemistry.com In the case of this compound, the combined effects of these substituents will direct incoming electrophiles. The positions ortho and para to the activating N-methylamido group are C3 and C5. The fluorine atoms are at C2 and C4. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are ortho and para to the amide group and meta to the fluorine atoms.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAᵣ) typically occurs when an aromatic ring is substituted with strong electron-withdrawing groups and has a good leaving group. masterorganicchemistry.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orgorganicchemistrytutor.com

The fluorine atoms on the ring of this compound are potential leaving groups, and their electron-withdrawing nature, along with that of the amide group, makes the ring susceptible to nucleophilic attack. Fluorine is a particularly good leaving group in SₙAr reactions. masterorganicchemistry.com Nucleophilic attack is favored at the positions activated by electron-withdrawing groups, which are the carbons bearing the fluorine atoms (C2 and C4). A strong nucleophile can displace one of the fluorine atoms. For example, reaction with a primary amine could lead to the substitution of a fluorine atom to form a new C-N bond. acs.org

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. torontomu.cawiley.com While direct examples involving this compound are not abundant in the provided search results, the principles can be applied to its potential reactivity. The C-F bonds and potentially C-H bonds of the aromatic ring could participate in such reactions.

For instance, Suzuki, Stille, and Negishi couplings are commonly used to form C-C bonds. torontomu.ca While C-F bond activation for cross-coupling is challenging, it can be achieved under specific catalytic conditions, often with nickel or palladium catalysts. More commonly, a halogen like bromine or iodine is introduced onto the ring to facilitate these reactions.

Palladium-catalyzed C-H activation and functionalization is another important area. beilstein-journals.org The amide group can act as a directing group for ortho-C-H activation. In the case of this compound, this would direct functionalization to the C3 position.

Copper-catalyzed coupling reactions are also relevant. For example, copper-catalyzed arylation reactions have been developed for compounds containing a bromo-difluoro-acetamide moiety. researchgate.net

Table 2: Potential Metal-Catalyzed Coupling Reactions

| Reaction Type | Catalyst (Typical) | Substrates | Potential Product Type |

| Suzuki Coupling | Palladium | Aryl halide/triflate + Arylboronic acid | Biaryl derivative |

| Stille Coupling | Palladium | Aryl halide/triflate + Organostannane | Biaryl derivative |

| Negishi Coupling | Palladium or Nickel | Aryl halide/triflate + Organozinc reagent | Biaryl derivative |

| C-H Activation | Palladium, Rhodium, etc. | C-H bond + Coupling partner | Functionalized arene |

Derivatization Reactions for Structural Diversification

The structure of this compound offers several sites for derivatization to create a library of related compounds for various applications, such as in medicinal chemistry. nih.gov

Modification of the Amide Group: The N-methyl group can be replaced with other alkyl or aryl groups through N-alkylation or N-arylation reactions, starting from the corresponding primary amide (2,4-difluorobenzamide). scribd.com The amide bond itself could be reduced to an amine.

Substitution on the Aromatic Ring: As discussed in section 3.4, electrophilic and nucleophilic aromatic substitution reactions can introduce a variety of functional groups onto the difluorobenzene ring. For example, nitration followed by reduction would introduce an amino group, which can be further modified.

Metal-Catalyzed Functionalization: Cross-coupling reactions, as detailed in section 3.5, provide a versatile platform for introducing aryl, alkyl, and other moieties at specific positions on the aromatic ring, often by first converting a C-H or C-F bond to a more reactive C-Halogen or C-B(OR)₂ bond.

The introduction of different substituents can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is a key strategy in drug discovery. nih.gov For instance, the introduction of additional fluorine atoms or fluoroalkyl groups is a common strategy to enhance metabolic stability and binding affinity. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2,4 Difluoro N Methylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 2,4-difluoro-N-methylbenzamide and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR spectroscopy is fundamental for identifying the number and environment of hydrogen atoms in a molecule. In the case of N-methylbenzamide derivatives, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a wealth of structural information. emerypharma.comresearchgate.net

For a related compound, 4-fluoro-N-methylbenzamide, the methyl protons (CH₃) typically appear as a doublet due to coupling with the adjacent N-H proton. rsc.org The aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum, influenced by the fluorine substituent. rsc.org The N-H proton itself usually presents as a broad singlet. rsc.org

A representative analysis of a similar compound, N-methyl-4-(trifluoromethyl)benzamide, shows the methyl proton signal as a doublet at approximately 3.04 ppm. rsc.org The aromatic protons appear as doublets around 7.70 ppm and 7.87 ppm, and the N-H proton as a broad singlet at 6.17 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Benzamide (B126) Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-methyl-4-(trifluoromethyl)benzamide | CH₃ | 3.04 | d |

| NH | 6.17 | br s | |

| Ar-H | 7.70 | d | |

| Ar-H | 7.87 | d | |

| 4-fluoro-N-methylbenzamide | CH₃ | 3.00 | d |

| NH | 6.20 | br s | |

| Ar-H | 7.09 | dd | |

| Ar-H | 7.7-7.8 | m |

d: doublet, br s: broad singlet, dd: doublet of doublets, m: multiplet. Data sourced from a study on related benzamide compounds. rsc.org

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift influenced by its electronic environment. libretexts.org The presence of electronegative atoms like fluorine and oxygen causes a downfield shift (higher ppm values) for the attached and nearby carbon atoms. libretexts.org

In N-methylbenzamide derivatives, the carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically between 160-170 ppm. rsc.orgrsc.org The carbons of the aromatic ring appear in the range of approximately 110-140 ppm, with the carbons directly bonded to fluorine showing splitting due to C-F coupling. rsc.orglibretexts.org The methyl carbon (CH₃) signal is observed in the upfield region, usually around 27 ppm. rsc.org

For instance, in 4-fluoro-N-methylbenzamide, the carbon signals are observed at δ 27.0 (CH₃), 115.7 (d, J(C-F) = 22 Hz), 129.3 (d, J(C-F) = 9 Hz), 131.0 (d, J(C-F) = 3 Hz), 164.8 (d, J(C-F) = 252 Hz), and 167.3 (C=O). rsc.org

Table 2: Representative ¹³C NMR Data for Benzamide Derivatives

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| N-methylbenzamide | CH₃ | 26.9 |

| Aromatic C | 127.0, 128.6, 131.4, 134.7 | |

| C=O | 168.4 | |

| 4-fluoro-N-methylbenzamide | CH₃ | 27.0 |

| Aromatic C | 115.7, 129.3, 131.0, 164.8 | |

| C=O | 167.3 |

Data sourced from studies on related benzamide compounds. rsc.org

¹⁹F NMR is a highly sensitive technique used to characterize organofluorine compounds. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms. alfa-chemistry.com For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

The chemical shifts of aryl-fluorine (Ar-F) compounds typically appear in a specific region of the ¹⁹F NMR spectrum. ucsb.edu For example, in a related compound, 4-fluoro-N-methylbenzamide, the fluorine signal is observed at -108.5 ppm. rsc.org In derivatives with a CF₃ group, the signal appears at a different chemical shift, for instance, at -63.0 ppm for N-methyl-4-(trifluoromethyl)benzamide. rsc.org These distinct chemical shifts allow for the unambiguous identification of fluorine-containing functional groups. ucsb.eduresearchgate.net

Table 3: Representative ¹⁹F NMR Chemical Shifts

| Compound/Functional Group | Chemical Shift (ppm) |

|---|---|

| 4-fluoro-N-methylbenzamide | -108.5 |

| N-methyl-4-(trifluoromethyl)benzamide | -63.0 |

| C₆H₅F | -113.5 |

| C₆F₆ | -164.9 |

Chemical shifts are relative to a standard, often CFCl₃. Data sourced from various NMR databases and research articles. rsc.orgucsb.edu

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to piece together molecular fragments. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). libretexts.org This is invaluable for assigning specific proton signals to their corresponding carbon signals. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. bu.edu.eg Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. mdpi.com This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.com

For this compound (C₈H₇F₂NO), the exact mass can be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. bu.edu.eg

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a "molecular fingerprint". researchgate.netlibretexts.org

For this compound, key vibrational bands would include:

N-H stretch : A peak typically appears in the region of 3300-3500 cm⁻¹.

C-H stretch : Aromatic and methyl C-H stretching vibrations are found around 2800-3100 cm⁻¹.

C=O stretch (Amide I band) : A strong absorption is expected between 1630-1680 cm⁻¹ for the carbonyl group.

N-H bend (Amide II band) : This band is usually found near 1550 cm⁻¹.

C-F stretch : Strong absorptions due to the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretches : These appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy often provides complementary information, particularly for symmetric vibrations and C-C backbone structures that may be weak in the IR spectrum. mt.comlibretexts.org

X-ray Diffraction Analysis of Crystalline Structures

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the material's macroscopic properties. While a specific, publicly documented crystal structure for this compound was not identified in the surveyed literature, the principles of the analysis can be understood through closely related fluorinated benzamides. researchgate.netmdpi.comijcce.ac.ir

For instance, the analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a structurally similar compound, reveals detailed crystallographic data through single-crystal X-ray diffraction. researchgate.net In a typical analysis, a single crystal of the compound is exposed to an X-ray beam. The resulting diffraction pattern is measured and analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net

Key parameters obtained from such an analysis include the crystal system, space group, and unit cell dimensions. For 2-bromo-N-(2,4-difluorobenzyl)benzamide, it was found to crystallize in a monoclinic system with the space group P2₁/n. researchgate.net This kind of information is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Table 1: Example Crystallographic Data for a Related Compound: 2-bromo-N-(2,4-difluorobenzyl)benzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.1112(11) |

| b (Å) | 4.8926(3) |

| c (Å) | 17.4796(13) |

| β (°) | 91.167(7) |

| Volume (ų) | 1292.05(16) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 2-bromo-N-(2,4-difluorobenzyl)benzamide. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing purity and isolating the compound from reaction mixtures or impurities.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. nih.govmdpi.com It is particularly well-suited for fluorinated benzamides, which often possess strong ultraviolet (UV) absorbance due to their aromatic structure, allowing for sensitive detection. mdpi.comnih.gov

In a typical HPLC setup for a compound like this compound, a reversed-phase column, such as a C18, is used. The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. Purity is determined by the area percentage of the main peak in the resulting chromatogram. Research on various fluorinated benzamide derivatives has demonstrated the use of HPLC for purity determination, often achieving purities greater than 95%. mdpi.comnih.gov

Table 2: Typical HPLC Parameters for Analysis of Fluorinated Benzamide Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., Waters Sunfire, Waters XBridge) nih.govscirp.org |

| Mobile Phase | Gradient of Acetonitrile and Water, often with an acid modifier like TFA or formic acid nih.govnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min nih.govcromlab-instruments.es |

| Detector | Photodiode Array (PDA) or UV Detector, monitoring at wavelengths such as 254 nm nih.gov |

| Purity Confirmation | Radiochemical and chemical purity of ≥99% has been confirmed for related compounds. nih.govscirp.org |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a gold standard for the identification of volatile and semi-volatile organic compounds. etamu.edunih.gov The sample is vaporized and separated on a capillary column before being ionized and fragmented in the mass spectrometer. etamu.edu

For this compound, GC-MS analysis would provide both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule. etamu.edunist.gov Key fragmentation would likely involve cleavage of the amide bond, leading to characteristic ions. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (171.15 g/mol ). Other significant fragments would include the 2,4-difluorobenzoyl cation and fragments resulting from the loss of the methyl group or the entire N-methylamino group. nih.govlibretexts.org

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (Mass/Charge) | Corresponding Fragment |

|---|---|

| 171 | [C₈H₇F₂NO]⁺ (Molecular Ion) |

| 141 | [C₇H₃F₂O]⁺ (2,4-difluorobenzoyl cation) |

| 113 | [C₆H₃F₂]⁺ (2,4-difluorophenyl cation) |

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a process where a target analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. jfda-online.comsigmaaldrich.com This is often done to increase volatility for GC analysis, improve chromatographic separation, or enhance detector response for techniques like HPLC or GC. jfda-online.comchromatographyonline.com

For a compound like this compound, derivatization is not always necessary for HPLC-UV analysis because the benzamide structure is already a strong chromophore. However, derivatization could be a viable strategy in specific contexts. For example, if analyzing for trace amounts in a complex biological matrix, derivatization could improve selectivity and sensitivity. chromatographyonline.com Reagents like benzoyl chloride can be used to tag polar functional groups, increasing their retention on reversed-phase columns and enhancing ionization efficiency for LC-MS analysis. chromatographyonline.com

In the context of GC analysis, while many benzamides are sufficiently volatile, derivatization can improve peak shape and thermal stability. sigmaaldrich.com The active hydrogen on the secondary amide nitrogen of this compound could be a target for silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This reaction replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group, which can reduce intermolecular hydrogen bonding and improve chromatographic performance. sigmaaldrich.com The choice to use derivatization depends on the specific analytical challenge, such as the complexity of the sample matrix and the required detection limits. jfda-online.com

Computational Chemistry and Theoretical Studies on 2,4 Difluoro N Methylbenzamide Systems

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric properties of molecular systems such as 2,4-difluoro-N-methylbenzamide. Through geometry optimization calculations, a stable, low-energy conformation of the molecule can be determined. These calculations provide key insights into bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For benzamide (B126) and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been effectively used to determine optimized structural parameters. While specific studies on this compound are not abundant in the literature, data from structurally similar compounds, such as 4-ethoxy-2,3-difluoro benzamide, offer valuable comparative insights. researchgate.net For instance, the bond lengths of the phenyl ring and the amide group are calculated, showing the influence of the fluorine substituents on the electronic distribution and molecular geometry.

The planarity of the benzamide moiety is a key feature. In many benzamides, the amide group is nearly coplanar with the phenyl ring to maximize conjugation. However, substitutions, particularly at the ortho positions, can induce non-planarity. For 2,6-difluorobenzamide (B103285) derivatives, for example, the presence of fluorine atoms leads to a non-planar conformation, with a significant dihedral angle between the carboxamide group and the aromatic ring. nih.gov This twisting is a result of steric hindrance and electrostatic repulsion involving the ortho-substituents.

Vibrational frequency analysis is another critical application of DFT. The calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the predicted structure. Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds. For benzamide derivatives, characteristic vibrational frequencies for the C=O stretching, N-H stretching and bending, and C-F stretching modes are of particular interest. Theoretical calculations on related fluorinated benzamides have aided in the assignment of these vibrational modes. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Difluoro-Substituted Benzamide Derivative (4-ethoxy-2,3-difluoro benzamide) researchgate.net Data presented for illustrative purposes to show typical DFT calculation outputs.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.382 - 1.395 | 118.5 - 121.3 | - |

| C-F | 1.353 - 1.357 | - | - |

| C=O | 1.222 | - | - |

| C-N | 1.340 | - | - |

| Phenyl Ring/Amide | - | - | ~180 (near planar) |

| N-H | 1.008 - 1.009 | - | - |

Ab Initio Calculations for Reaction Energy Profiles and Transition State Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are instrumental in mapping out reaction pathways. These methods are used to calculate the energy of reactants, products, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of a reaction's feasibility and kinetics.

For reactions involving N-methylbenzamide derivatives, such as C-H activation, DFT has been employed to elucidate complex catalytic cycles. rsc.org These studies involve locating the transition state structures for key steps like C-H bond cleavage and insertion of a reactant molecule. The calculated activation free-energy barrier can then provide a quantitative measure of the reaction rate. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and the influence of the surrounding environment, such as a solvent. biorxiv.orguzh.ch By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface and identify the most populated conformations of a molecule in solution. researchgate.net

For a molecule like this compound, MD simulations can reveal the rotational dynamics around the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group. These simulations can map the conformational landscape, showing the relative energies of different conformers and the barriers to interconversion between them. uzh.ch

Furthermore, MD simulations are particularly powerful for studying solvent effects. The explicit inclusion of solvent molecules (e.g., water, DMSO) allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the amide group and water molecules. These interactions can significantly influence the conformational preferences and reactivity of the solute. The stability of the system during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. biorxiv.org

Quantum Chemical Descriptors for Predictive Reactivity and Selectivity

Quantum chemical descriptors derived from electronic structure calculations provide a quantitative framework for predicting the reactivity and selectivity of molecules. researchgate.net These descriptors are based on concepts from conceptual DFT and include properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally indicates higher reactivity. The distribution of these frontier orbitals across the molecule can predict the sites for electrophilic and nucleophilic attack. For benzamides, the HOMO is typically localized on the phenyl ring and the amide nitrogen, while the LUMO is often centered on the carbonyl group and the aromatic ring.

Other descriptors offer further insights. Electronegativity relates to the tendency of a molecule to attract electrons, while chemical hardness is a measure of its resistance to charge transfer. The electrophilicity index provides a measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov A higher electrophilicity index points to a better electrophile. These descriptors are valuable for rationalizing and predicting the outcomes of chemical reactions. nih.govrsc.org

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Relates to electron-donating ability; higher energy indicates a better nucleophile. |

| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability; lower energy indicates a better electrophile. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Spectroscopic Property Prediction from Computational Models (e.g., NMR Chemical Shifts)

Computational models, particularly DFT, are widely used to predict spectroscopic properties, including NMR chemical shifts (¹H and ¹³C). comporgchem.comnih.gov The prediction process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR shifts is highly dependent on the chosen computational method, including the DFT functional and basis set, as well as the treatment of conformational flexibility and solvent effects. nih.govnih.gov For flexible molecules, it is often necessary to calculate the chemical shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a value that can be compared with experimental data. nih.gov

For this compound, computational methods can predict the chemical shifts for the aromatic protons and carbons, the N-methyl protons and carbon, and the carbonyl carbon. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the fluorine atoms and the amide group. Comparing the calculated spectrum with the experimental one can be a powerful tool for structure verification and conformational analysis. nih.gov

Applications of 2,4 Difluoro N Methylbenzamide As a Key Synthetic Intermediate

Precursor in the Rational Design and Synthesis of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that serve as the foundation for building libraries of compounds with specific biological or material properties. 2,4-Difluoro-N-methylbenzamide, with its distinct substitution pattern, is an ideal precursor for creating such scaffolds. The fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity.

A notable application of a related scaffold is in the development of potent and selective P2X3 receptor antagonists, which are therapeutic targets for conditions like chronic pain and cough. epo.orgepo.orggoogle.com.pg For instance, a complex imidazopyridine compound, designed as a P2X3 receptor antagonist, was synthesized using a closely related derivative, 3,5-difluoro-4-formyl-N-methylbenzamide, in a multi-step process. wiley.com This highlights how the difluoro-N-methylbenzamide core can be elaborated into sophisticated, biologically active scaffolds.

Furthermore, the benzamide (B126) structure is integral to the development of novel non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN). googleapis.com These binders are crucial components in the design of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality. Research has shown that fluorinated benzamide derivatives can exhibit increased CRBN binding affinity, demonstrating the value of the 2,4-difluorobenzamide (B1295065) moiety in creating these advanced therapeutic agents. googleapis.com The synthesis of various conformationally locked benzamide-type derivatives underscores the utility of this structural motif in generating novel molecular scaffolds with enhanced chemical stability and selective biological activity. googleapis.com

Role in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic core. bldpharm.com this compound serves as a valuable synthon for accessing a wide array of these critical structures. The reactivity of the benzamide and the influence of the fluorine substituents allow for its participation in various cyclization and coupling reactions.

The benzamide moiety itself is a key component in the synthesis of 1,4-benzodiazepines, a class of compounds known for a wide range of biological activities, including antidepressant and anti-inflammatory properties. bldpharm.com Methodologies have been developed for the transition-metal-free, one-pot synthesis of 1,4-benzodiazepine (B1214927) scaffolds from N-substituted 2-aminobenzamides and substituted benzenes. bldpharm.com

Moreover, the difluorinated phenyl ring is a common feature in many heterocyclic drugs. A classic example is the synthesis of the antifungal agent fluconazole, which involves reacting 1,3-difluorobenzene (B1663923) with chloroacetyl chloride in a Friedel–Crafts acylation, followed by nucleophilic substitution with 1,2,4-triazole (B32235) to build the core heterocyclic structure. bldpharm.com While not starting from the N-methylbenzamide itself, this illustrates the importance of the 2,4-difluorophenyl unit in constructing medicinally relevant heterocycles. The this compound structure is also incorporated into complex molecules featuring fused heterocyclic systems, such as triazolo[4,3-b]pyridazines, which have been investigated for their pharmacological potential. fiveable.me

Intermediate in Complex Multi-Step Syntheses

A multi-step synthesis is a sequence of chemical reactions designed to create a complex target molecule from simpler starting materials. ksu.edu.sa In such sequences, intermediates are the molecular products formed at each step before the final product is obtained. This compound and its derivatives are frequently employed as crucial intermediates in the synthesis of complex pharmaceuticals and other high-value organic molecules.

The utility of this compound as an intermediate is demonstrated in the synthesis of various biologically active agents. For example, patent literature describes the preparation of complex nitrogenous heterocyclic derivatives for medical applications where this compound hydrochloride is listed as a key intermediate. researchgate.net Similarly, the synthesis of heteroaryl benzamide derivatives for use as glucokinase activators in the treatment of diabetes has been shown to proceed through intermediates like N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-3-chloro-2,4-difluoro-N-methylbenzamide.

A clear example of a multi-step synthesis is the creation of complex P2X3 receptor antagonists. The synthesis of BLU-5937, a selective P2X3 antagonist, involves the coupling of a complex imidazo[1,2-a]pyridine (B132010) core with a 2,6-difluoro-4-(methylcarbamoyl)phenyl moiety (an isomer of the title compound), showcasing the role of such benzamides as key building blocks in lengthy synthetic routes. The synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a closely related structure, has also been documented as an intermediate step in the pathway to producing phenanthridinones, another important class of organic compounds. These examples underscore the strategic importance of the this compound framework as a stable and reactive platform that can be carried through numerous reaction steps to build intricate molecular targets.

Utilization in Ligand Synthesis for Catalysis

In organometallic chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. These complexes are the basis of catalysis, a process that accelerates chemical reactions. While the benzamide functional group can coordinate with metal centers, the use of this compound specifically for creating ligands for catalysis is not as widely documented as its role as a synthetic intermediate.

However, the fundamental chemistry suggests its potential in this area. The oxygen and nitrogen atoms of the amide group possess lone pairs of electrons that can be donated to a metal center, allowing it to function as a ligand. Research into related N-methylbenzamide derivatives has explored their coordination with silicon to form pentacoordinate chelate complexes, demonstrating the ability of the amide group to participate in intramolecular coordination.

Furthermore, the broader class of benzamides has been used in the formation of catalysts. For instance, an amide-based nickel(II) pincer complex has been developed for C-N cross-coupling reactions, although in this case, the benzamide is the product of the catalytic reaction rather than a component of the ligand itself. The synthesis of organometallic compounds often involves methods like oxidative addition or ligand exchange, where molecules containing functional groups like amides could potentially be incorporated. While direct, prominent examples of catalytic systems built from this compound ligands are not prevalent in the reviewed literature, its inherent chemical properties make it a candidate for future exploration in the design of novel organometallic catalysts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈HⲇF₂NO |

| Molecular Weight | 171.15 g/mol |

| CAS Number | 948717-18-8, 864378-36-7 |

| Appearance | White solid (typical) |

Note: Properties are based on typical supplier data and may vary.

Table 2: Summary of Synthetic Applications

| Application Area | Scaffold/System Synthesized | Role of this compound |

|---|---|---|

| Advanced Organic Scaffolds | P2X3 Receptor Antagonists | Core building block (as a derivative) for complex bioactive molecules. wiley.com |

| Heterocyclic Systems | 1,4-Benzodiazepines, Triazolopyridazines | Serves as a precursor for cyclization reactions to form N-heterocycles. bldpharm.comfiveable.me |

| Complex Multi-Step Synthesis | Glucokinase Activators | A key intermediate that is modified in subsequent reaction steps. |

Structure Property Relationship Studies in Fluorinated Benzamide Derivatives

Impact of Fluorine Positionality and Number on Benzamide (B126) Reactivity and Stability

The introduction of fluorine atoms onto the benzamide scaffold profoundly alters its chemical properties, with the specific position and number of fluorine substituents playing a critical role in defining the molecule's reactivity and stability. In 2,4-difluoro-N-methylbenzamide, the fluorine atoms at the ortho (C2) and para (C4) positions exert distinct and synergistic electronic effects on the aromatic ring and the amide functionality.

Fluorine's high electronegativity makes it a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This effect is most pronounced when fluorine is at the ortho and para positions, where it can exert both a negative inductive effect (-I) and a positive mesomeric effect (+M). However, the inductive effect of fluorine is dominant, leading to a general decrease in electron density of the aromatic ring. This reduced electron density enhances the stability of the molecule by making it less susceptible to oxidative metabolism.

The positionality of fluorine significantly influences the stability of the benzamide. For instance, studies on isomeric fluorinated benzanilides have shown that ortho-fluorine substitution can lead to unique conformational preferences and crystal packing arrangements compared to meta and para isomers. acs.org Research on benzamide and thiobenzamide (B147508) crystals has demonstrated that substitution with fluorine at the ortho-position can suppress the disorder commonly found in the crystal structures of the non-fluorinated parent molecules. acs.org This stabilizing effect on the crystal lattice is attributed to the specific intermolecular interactions introduced by the ortho-fluorine.

In the context of reactivity, particularly nucleophilic aromatic substitution (SNA_r), a fluorine substituent is activating. This is because its strong electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step. In this compound, both fluorine atoms contribute to this activation, making the positions ortho and para to them (i.e., C3, C5, and C1) more susceptible to nucleophilic attack, assuming a suitable leaving group is present.

The number of fluorine substituents also has a cumulative effect on these properties. The presence of two fluorine atoms in this compound, as opposed to a single fluorine, further decreases the basicity of the amide nitrogen and increases the acidity of the N-H proton in the corresponding non-methylated analogue. This modulation of pKa can have significant implications for the molecule's behavior in different chemical environments. chim.it

A comparison of difluorobenzamide isomers highlights the importance of the substitution pattern. For example, the thermodynamic stability of difluoronitrobenzene isomers has been shown to vary with the fluorine positions. researchgate.net While direct comparative data for all difluorobenzamide isomers is not extensively available, it can be inferred that the 2,4-difluoro pattern provides a unique combination of electronic deactivation of the ring to electrophilic attack while activating it for potential nucleophilic substitution, alongside specific conformational and crystal packing influences.

Table 1: Impact of Fluorine Position on Benzamide Properties

| Property | Ortho-Fluoro Substitution | Para-Fluoro Substitution | 2,4-Difluoro Substitution (Combined Effect) |

|---|---|---|---|

| **Ring Reactivity (Electrophilic) ** | Strong deactivation (-I > +M) | Strong deactivation (-I > +M) | Very strong deactivation |

| Ring Reactivity (Nucleophilic) | Activation (stabilizes Meisenheimer complex) | Activation (stabilizes Meisenheimer complex) | Strong activation |

| Crystal Packing | Can suppress disorder, specific intermolecular interactions | Influences crystal lattice energy | Unique packing influenced by both fluorine atoms |

| Acidity of Amide N-H (non-methylated) | Increased acidity | Increased acidity | Significantly increased acidity |

| Metabolic Stability | Generally increased | Generally increased | Enhanced metabolic stability |

Influence of N-Substitution on Amide Bond Characteristics and Aromatic Interactions

The substitution of a methyl group on the amide nitrogen in this compound introduces significant changes to the molecule's structure and interactive potential. The presence of the N-methyl group fundamentally alters the hydrogen bonding capability of the amide, which in turn influences its intermolecular interactions and conformational preferences.

In a primary benzamide, the -NH2 group can act as a hydrogen bond donor. N-methylation removes one of these donor sites, leaving only the carbonyl oxygen as a primary hydrogen bond acceptor. This modification prevents the formation of the common dimeric hydrogen-bonding motifs typically observed in primary amides, leading to different crystal packing arrangements. acs.org

Furthermore, the N-methyl group can participate in non-covalent interactions. While it eliminates a hydrogen bond donor site, the methyl C-H bonds can act as weak hydrogen bond donors in C-H···O or C-H···F interactions. mdpi.com The fluorinated aromatic ring, being electron-poor, can engage in π-π stacking interactions, and the N-methyl group can influence the geometry of these interactions. The presence of fluorine atoms allows for potential intramolecular C-H···F interactions between the N-methyl group and the ortho-fluorine, which could further stabilize a particular conformation.

The challenge of selective N-methylation over O-methylation in amide synthesis highlights the electronic influence of the substituents. rsc.org The electron-withdrawing nature of the difluorinated ring in this compound affects the electron density on the amide nitrogen and oxygen, which can influence the regioselectivity of alkylation reactions.

Table 2: Comparison of N-H vs. N-CH3 Benzamide Properties

| Feature | Primary Benzamide (-CONH2) | N-Methylbenzamide (-CONHCH3) |

|---|---|---|

| Hydrogen Bonding | Donor (2 N-H) and Acceptor (C=O) | Donor (1 N-H) and Acceptor (C=O) |

| Intermolecular Interactions | Strong N-H···O hydrogen bond networks (e.g., dimers) | Weaker N-H···O interactions, potential for C-H···X interactions |

| Conformation | Generally planar | Steric effects from N-methyl group can influence planarity |

| Rotational Barrier (C(O)-N) | High | Can be influenced by steric interactions with N-alkyl group |

| Solubility | Influenced by H-bonding capacity | Generally lower aqueous solubility due to reduced H-bonding |

Rational Design Principles for Modulating Chemical Properties through Structural Modifications

The chemical properties of this compound can be systematically tuned by applying rational design principles centered on structural modifications. These principles leverage the predictable effects of substituent changes on the electronic and steric characteristics of the molecule.

One of the primary properties that can be modulated is the pKa of the molecule. The acidity of a potential N-H proton (in related non-methylated amides) or the basicity of the carbonyl oxygen is highly sensitive to the electronic effects of the substituents on the aromatic ring. The two fluorine atoms in this compound are strongly electron-withdrawing, which lowers the basicity of the amide. chim.it To further fine-tune this property, one could:

Introduce electron-donating groups (EDGs) : Replacing a fluorine with a methoxy (B1213986) (-OCH3) or an amino (-NH2) group would increase the electron density on the ring, thereby increasing the basicity of the amide oxygen.

Introduce additional electron-withdrawing groups (EWGs) : Adding a nitro (-NO2) or a trifluoromethyl (-CF3) group to the ring would further decrease the basicity.

The reactivity of the aromatic ring can be modulated as well. While the 2,4-difluoro pattern activates the ring for nucleophilic aromatic substitution, the specific sites of reactivity can be directed by introducing other substituents. An EDG at the C5 position, for instance, would further activate the C6 position for nucleophilic attack.

Finally, conformational preferences and intermolecular interactions can be engineered. Modifying the N-substituent from methyl to a bulkier group like isopropyl or tert-butyl would increase steric hindrance and more significantly influence the dihedral angle between the aromatic ring and the amide plane. publish.csiro.au This, in turn, would alter the potential for π-π stacking and other non-covalent interactions, thereby affecting crystal packing and solid-state properties. Introducing groups capable of specific hydrogen bonds (e.g., a hydroxyl or an additional amide) would provide predictable handles for controlling supramolecular assembly.

Table 3: Design Principles for Property Modulation

| Target Property | Structural Modification Strategy | Example | Expected Outcome |

|---|---|---|---|

| Increase Basicity | Add Electron-Donating Group (EDG) to ring | Replace F at C4 with -OCH3 | Increased pKa |

| Decrease Basicity | Add Electron-Withdrawing Group (EWG) to ring | Add -NO2 at C5 | Decreased pKa |

| Increase Lipophilicity | Increase size of N-alkyl group | Replace -CH3 with -CH2CH2CH3 | Higher LogP |

| Decrease Lipophilicity | Add polar group to N-substituent | Replace -CH3 with -CH2CH2OH | Lower LogP |

| Control Conformation | Increase steric bulk of N-substituent | Replace -CH3 with -C(CH3)3 | Increased dihedral angle between ring and amide plane |

Correlation between Electronic Structure and Spectroscopic Signatures in Fluorinated Benzamides

The spectroscopic properties of this compound are a direct reflection of its underlying electronic structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electron distribution and bonding within the molecule, which are heavily influenced by the fluorine and N-methyl substituents.

NMR Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are significantly affected by the fluorine substituents. The strong electron-withdrawing nature of fluorine generally leads to a downfield shift for the ring protons compared to non-fluorinated benzamide. The proton at C3 will be coupled to the adjacent fluorine at C2 and the proton at C5 will be coupled to the fluorine at C4, leading to complex splitting patterns. The N-methyl protons will appear as a singlet or a doublet depending on the rotational barrier and through-space coupling to the ortho-fluorine.

¹³C NMR: The carbon atoms directly bonded to fluorine (C2 and C4) will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons are also influenced by the fluorine atoms, with the ipso-carbons (C2 and C4) shifted downfield.

Infrared (IR) Spectroscopy: The vibrational frequencies observed in the IR spectrum are characteristic of the functional groups present and their electronic environment.

C=O Stretch: The carbonyl stretching frequency is a sensitive indicator of the electronic nature of the amide. The electron-withdrawing fluorine atoms pull electron density away from the carbonyl group, which strengthens the C=O bond and shifts its stretching frequency to a higher wavenumber compared to unsubstituted N-methylbenzamide.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. mdpi.com

N-H Stretch (in related secondary amides): In the non-methylated analogue (2,4-difluoro-benzamide), the N-H stretching frequency would be shifted to a higher wavenumber compared to benzamide, indicative of a weaker hydrogen bond due to the reduced basicity of the carbonyl oxygen.

Computational studies, such as those using Density Functional Theory (DFT), can be used to calculate the electronic structure, optimized geometry, and theoretical spectroscopic data (NMR chemical shifts and IR frequencies). researchgate.net These calculations can establish a direct correlation between the distribution of electron density, molecular orbital energies, and the experimentally observed spectroscopic signatures, providing a deeper understanding of the structure-property relationships in fluorinated benzamides.

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Observation | Correlation with Electronic Structure |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Downfield shift, complex splitting due to H-F coupling | Reflects electron-withdrawing nature of F atoms |

| ¹⁹F NMR | F at C2 and F at C4 | Two distinct signals with different chemical shifts | Sensitive to local electronic environment and conformation |

| IR Spectroscopy | C=O Stretch | Higher wavenumber vs. non-fluorinated analogue | Increased double bond character due to inductive withdrawal by F |

| IR Spectroscopy | C-F Stretch | Strong absorptions in the 1100-1300 cm⁻¹ region | Characteristic vibration of the C-F bond |

Future Research Directions and Emerging Paradigms in 2,4 Difluoro N Methylbenzamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 2,4-difluoro-N-methylbenzamide and its analogs is no exception. Future research will prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of focus include:

Solvent-Free and Catalyst-Free Reactions: Researchers are exploring methods that eliminate the need for traditional, often toxic, organic solvents. tandfonline.comeurjchem.comsharif.edu For instance, solvent-free protocols for the synthesis of benzamide (B126) analogs have shown promise, offering a cleaner and more efficient pathway. tandfonline.comeurjchem.com These reactions, sometimes conducted at room temperature, significantly reduce the environmental footprint of the synthesis. tandfonline.com

Alternative Energy Sources: Microwave-assisted organic synthesis is another avenue being explored to accelerate reactions and improve yields, often in the absence of conventional solvents. eurjchem.com

Bio-based and Green Solvents: The investigation into green solvents, such as ionic liquids and natural deep eutectic solvents (NADES), is gaining traction for the synthesis and processing of benzamides. mdpi.com Computational tools like COSMO-RS are being used to predict the solubility of benzamides in these environmentally friendly solvents, aiding in the design of greener processes. mdpi.com

Catalytic Systems: The use of more sustainable catalysts is a critical aspect of green chemistry. For example, boric acid has been investigated as a mild and environmentally benign catalyst for certain amide synthesis reactions. sharif.edu The development of reusable catalysts, such as silica-supported palladium nanoparticles, also contributes to more sustainable processes. researchgate.net

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery of new bioactive molecules, the integration of automated synthesis with high-throughput screening (HTS) is becoming indispensable. This combination allows for the rapid generation and evaluation of large libraries of this compound derivatives.

Future developments in this area will likely involve:

Automated Synthesizers: Platforms that automate the entire chemical synthesis process, from the addition of starting materials to purification, are becoming more sophisticated. sigmaaldrich.com These systems increase speed and efficiency while minimizing human error. sigmaaldrich.com For instance, the automated synthesis of radiolabeled benzamide derivatives like [¹⁸F]fallypride has been developed, streamlining the production of PET imaging agents. nih.govresearchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. nih.govresearchgate.net Cell-based HTS has been instrumental in identifying novel benzamide derivatives with protective effects against endoplasmic reticulum stress. nih.govresearchgate.net

Fragment-Based Drug Discovery (FBDD): Fragment screening, a key technology in drug discovery, utilizes small, low-complexity molecules (fragments) to identify starting points for lead optimization. enamine.net Large and diverse fragment collections, often containing fluorinated benzamide cores, are crucial for the success of FBDD campaigns. enamine.net

Exploration of Novel Catalytic Transformations for Derivatization

The functionalization of the this compound core is key to exploring its chemical space and discovering new properties. Novel catalytic transformations, particularly those involving C-H activation, are at the forefront of this endeavor.

Promising catalytic strategies include:

Transition Metal-Catalyzed C-H Functionalization: Rhodium(III), Palladium(II), and Cobalt catalysts have been effectively used to directly functionalize the C-H bonds of benzamides. rsc.orgnih.govacs.orgrsc.org This allows for the introduction of various functional groups at specific positions, leading to a diverse range of derivatives. rsc.orgnih.govacs.orgrsc.org For example, Rh(III)-catalyzed C–H activation has been used for the synthesis of complex heterocyclic structures from simple benzamides. rsc.orgacs.org

Photoredox Catalysis: The combination of visible-light photoredox catalysis with transition metal-catalyzed C-H functionalization offers a powerful and mild approach for derivatization. beilstein-journals.org This dual catalytic system can facilitate reactions such as perfluoroalkylation of benzamides under relatively gentle conditions. beilstein-journals.org

Directed ortho-Metalation: This strategy utilizes a directing group to selectively activate a C-H bond at the ortho position of the benzene (B151609) ring for further functionalization. The amide group itself can act as a directing group in many instances. rsc.org

Advanced Computational Modeling for De Novo Design of Fluorinated Benzamide Analogs